![molecular formula C23H21ClN4O2 B2986352 5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 850824-60-1](/img/structure/B2986352.png)
5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
The compound is a complex organic molecule with several functional groups, including an amino group, a hydroxy group, a nitrile group, and a benzimidazole group . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of biological and pharmaceutical contexts .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzimidazoles are typically synthesized via the reaction of o-phenylenediamine with a carboxylic acid . The presence of the 1,2,4-triazole group suggests that a similar strategy could be employed, using 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole group is a fused aromatic ring system, while the 1,2,4-triazole group is a heterocyclic ring containing three nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amino group could participate in reactions with acids, while the nitrile group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino and hydroxy groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Synthesis of Regioselective Compounds
Compounds with structural diversity, such as regioselective N1-substituted 3-amino-1,2,4-triazoles, have been synthesized for various applications in chemical research .
Biological Potential of Indole Derivatives
Indole derivatives have shown significant anti-inflammatory and analgesic activities, which could suggest potential pharmaceutical applications for similar compounds .
Chromatographic Separations
Substituted hydroxyl groups in certain compounds have been used to enhance chromatographic separations through multi-interactions like dipole–dipole interaction and π–π interaction .
Preparation of Triazines
Symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines have been prepared from cyanuric chloride for various scientific purposes .
Urease Inhibitors
The thiourea skeleton plays a vital role in pharmaceutical chemistry, with novel urease inhibitors being developed from related compounds .
Mechanism of Action
The mechanism of action would depend on the specific biological or pharmaceutical application of the compound. Benzimidazoles, for example, are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Future Directions
properties
IUPAC Name |
5-[3-(3-chloro-4-methylanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c1-14-7-8-16(10-19(14)24)26-12-17(29)13-27-20-5-3-4-6-21(20)28-22(30)9-15(2)18(11-25)23(27)28/h3-10,17,26,29H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVVLNCJIOUNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(CN2C3=CC=CC=C3N4C2=C(C(=CC4=O)C)C#N)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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